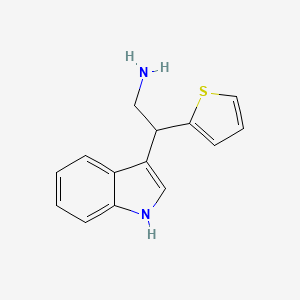

2-(1H-indol-3-yl)-2-thien-2-ylethanamine

Description

Contextualization within Indole-Containing Bioactive Molecules

The indole (B1671886) scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged pharmacophore in medicinal chemistry. nih.govnrfhh.com This structural motif is found in a vast array of natural products, most notably the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174). nih.gov The versatility of the indole ring allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nrfhh.com

Indole alkaloids, a large class of naturally occurring compounds, exhibit significant biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.com The ability of the indole nucleus to serve as a scaffold for further chemical modification has made it a focal point for synthetic and medicinal chemists aiming to develop new therapeutic agents. nih.gov The diverse bioactivities of indole derivatives underscore the rationale for its inclusion in novel molecular designs. nrfhh.com

Table 1: Examples of Bioactive Indole-Containing Compounds

| Compound | Class | Noted Bioactivity |

|---|---|---|

| Tryptophan | Amino Acid | Precursor to serotonin and melatonin nih.gov |

| Serotonin | Neurotransmitter | Mood regulation nih.gov |

| Vincristine | Indole Alkaloid | Antitumor agent mdpi.com |

Significance of the Thiophene (B33073) Moiety in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another cornerstone of medicinal chemistry. nih.govderpharmachemica.com It is considered a "privileged pharmacophore" due to its presence in a wide array of biologically active compounds and approved drugs. nih.govrsc.org The thiophene ring is often employed as a bioisostere of a phenyl ring, meaning it has similar physical and chemical properties, which allows for the fine-tuning of a molecule's pharmacological profile. nih.govcognizancejournal.com

The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between the drug molecule and its biological target. nih.gov Thiophene derivatives have demonstrated a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antihypertensive agents. cognizancejournal.compharmaguideline.com The inclusion of a thiophene moiety in a molecular structure is a well-established strategy for improving efficacy and modulating physicochemical properties. rsc.org

Table 2: Examples of Thiophene-Containing Drugs

| Drug | Therapeutic Class |

|---|---|

| Clopidogrel | Antiplatelet nih.gov |

| Olanzapine | Antipsychotic nih.gov |

| Raltitrexed | Anticancer nih.gov |

Exploration of Hybrid Molecular Scaffolds and Novel Chemical Space

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single, new chemical entity. researchgate.netnih.gov This approach aims to develop molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. mdpi.com By combining the well-documented beneficial properties of both indole and thiophene rings, the hybrid molecule 2-(1H-indol-3-yl)-2-thien-2-ylethanamine is designed to explore novel chemical space and potentially new pharmacological activities. researchgate.net

This strategy of creating hybrid molecules is a rational approach in drug design to overcome challenges such as drug resistance and to enhance therapeutic outcomes. nih.govmdpi.com The synthesis of such compounds allows researchers to investigate the synergistic effects of combining different structural motifs and to expand the library of potential drug candidates. biorxiv.org The structure of this compound is a clear embodiment of this innovative strategy in the quest for new and improved therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13/h1-7,9,11,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJAEMUUZBSJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395847 | |

| Record name | 2-(1H-indol-3-yl)-2-thien-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51626-50-7 | |

| Record name | 2-(1H-indol-3-yl)-2-thien-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 1h Indol 3 Yl 2 Thien 2 Ylethanamine and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-(1H-indol-3-yl)-2-thien-2-ylethanamine reveals several plausible synthetic disconnections, leading to readily available starting materials. The primary disconnection points are the carbon-nitrogen bond of the amine and the carbon-carbon bond connecting the ethylamine (B1201723) side chain to the indole (B1671886) ring.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C-N bond. This pathway leads back to a ketone precursor, 2-(1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-one . The amine functionality can be introduced in the final step via reductive amination. The ketone itself can be synthesized through a Friedel-Crafts acylation of indole with a suitable thiophene-containing acylating agent.

Pathway B: Disconnection of the C-C bond at the indole 3-position. This approach suggests two main strategies:

Derivatization of a pre-existing tryptamine (B22526) scaffold by introducing the thiophene (B33073) ring at the alpha-position.

Building the indole ring onto a 2-thiopheneethylamine backbone.

Derivatization Approaches from 2-(1H-indol-3-yl)ethanamine (Tryptamine) Scaffolds

Tryptamine is a readily available and versatile starting material for the synthesis of a wide array of analogues chemicalbook.comwikipedia.org. Direct functionalization at the alpha-position of the tryptamine side chain is a challenging yet attractive approach.

One plausible method involves the oxidation of an N-protected tryptamine to the corresponding α,β-unsaturated intermediate, followed by a conjugate addition of a thiophene nucleophile. However, controlling the regioselectivity of such reactions can be difficult.

A more controlled approach would involve the synthesis of a suitable precursor like 2-(1H-indol-3-yl)-2-oxo-ethylamine, which can then be subjected to a Grignard reaction with a 2-thienylmagnesium bromide, followed by reduction of the resulting tertiary alcohol to furnish the target compound. The synthesis of 2-(1H-indol-3-yl)-2-oxo-ethylamine hydrochloride has been reported in the literature chemicalbook.comresearchgate.net.

Synthetic Routes Incorporating the 2-Thiopheneethylamine Unit

This strategy involves the synthesis of the indole ring onto a pre-functionalized 2-thiopheneethylamine scaffold. The Fischer indole synthesis is a classic and powerful method for indole formation. In this context, a key precursor would be 1-(thiophen-2-yl)ethan-2-amine . This can be reacted with a suitable phenylhydrazine (B124118) derivative under acidic conditions to construct the indole ring.

Alternatively, a key intermediate such as 2-(thiophen-2-yl)acetaldehyde (B81494) can be employed . A Pictet-Spengler reaction between tryptamine and 2-(thiophen-2-yl)acetaldehyde could potentially lead to a tetrahydro-β-carboline, which upon subsequent ring-opening and decarboxylation, might yield the desired product, although this is a more complex and less direct route chemicalbook.comrsc.orgrsc.org.

A more direct approach would be the reductive amination of 2-(1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-one researchgate.net. This ketone can be prepared via a Friedel-Crafts acylation of indole with 2-thiopheneacetyl chloride organic-chemistry.orgkhanacademy.org. The use of milder Lewis acids like diethylaluminum chloride can improve the selectivity for C3-acylation of the indole ring organic-chemistry.org.

Advanced Synthetic Approaches

Modern synthetic methodologies offer significant advantages in terms of efficiency, selectivity, and complexity-building potential for the synthesis of this compound and its analogues.

Multi-component Reactions for Complex Hybrid System Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials researchgate.netresearchgate.net. Several MCRs involving indoles have been developed and could be adapted for the synthesis of the target molecule rsc.orgnih.gov.

A plausible three-component reaction could involve indole, 2-thiophenecarboxaldehyde, and a source of ammonia (B1221849) or a primary amine, in the presence of a suitable catalyst. This could potentially lead to the direct formation of the desired α,α-disubstituted tryptamine scaffold. The choice of catalyst and reaction conditions would be crucial to control the outcome and yield of such a reaction.

| Plausible MCR for this compound Analogues | |

| Component 1 | Indole |

| Component 2 | 2-Thiophenecarboxaldehyde |

| Component 3 | Ammonium acetate (B1210297) (as ammonia source) |

| Catalyst | Lewis or Brønsted acid |

| Solvent | Ethanol or Acetic acid |

| Temperature | Reflux |

| Potential Product | N-acetyl-2-(1H-indol-3-yl)-2-thien-2-ylethanamine (after in-situ acetylation) |

Stereoselective Synthesis and Chiral Resolution Techniques

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules is often enantiomer-dependent, making stereoselective synthesis a critical aspect.

Asymmetric Synthesis:

Chiral Auxiliaries: One established method for asymmetric synthesis is the use of chiral auxiliaries wikipedia.orgsigmaaldrich.com. For instance, a chiral auxiliary like pseudoephedrine or an Evans oxazolidinone can be attached to a carboxylic acid precursor of the thiophene moiety. Subsequent alkylation with an indole-containing electrophile would proceed with high diastereoselectivity. Cleavage of the auxiliary would then yield the enantiomerically enriched product nih.govresearchgate.net.

| Asymmetric Alkylation using a Chiral Auxiliary | |

| Starting Material | Chiral N-acyl oxazolidinone (e.g., from 2-thiopheneacetic acid) |

| Reagents | 1. Strong base (e.g., LDA) to form enolate2. Electrophile (e.g., Gramine or an indole-3-methyl halide) |

| Stereocontrol | Directed by the chiral auxiliary |

| Post-reaction | Cleavage of the auxiliary to yield the chiral carboxylic acid, followed by conversion to the amine. |

Asymmetric Reduction: If the synthesis proceeds through the ketone intermediate, 2-(1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-one , its asymmetric reduction can provide access to the chiral alcohol precursor. This can be achieved using chiral reducing agents like those derived from BINAL-H or through catalytic asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) rsc.orgwikipedia.orgnih.govuwindsor.ca. The resulting chiral alcohol can then be converted to the amine with retention of stereochemistry.

| Asymmetric Reduction of an Indolyl Thienyl Ketone | |

| Substrate | 2-(1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-one |

| Catalyst/Reagent | Chiral oxazaborolidine (CBS catalyst) with borane, or a chiral Ru- or Rh-based hydrogenation catalyst. |

| Product | Enantiomerically enriched 2-(1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-ol |

| Further Steps | Conversion of the hydroxyl group to an amine (e.g., via Mitsunobu reaction or mesylation followed by azide (B81097) displacement and reduction). |

Chiral Resolution:

In cases where an asymmetric synthesis is not feasible, the racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization researchgate.net.

Application of Microwave-Assisted and Continuous Flow Chemistry

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products researchgate.netnih.gov. Many of the key steps in the proposed syntheses, such as the Friedel-Crafts acylation, reductive amination, and multi-component reactions, can be significantly accelerated under microwave conditions researchgate.netresearchgate.net. For example, the reduction of an indolyl-glyoxalylamide precursor to a tryptamine, which is a time-consuming step in the Speeter and Anthony procedure, can be achieved in minutes using microwave heating researchgate.net.

Continuous Flow Chemistry:

| Hypothetical Continuous Flow Synthesis | |

| Reactor 1 | Friedel-Crafts acylation of indole with 2-thiopheneacetyl chloride to form the ketone precursor. |

| In-line Purification | Liquid-liquid extraction to remove catalyst and unreacted starting materials. |

| Reactor 2 | Reductive amination of the ketone with a source of ammonia and a reducing agent. |

| Product Collection | Continuous collection of the crude product stream, followed by final purification. |

Pharmacological Profile and Biological Activity Investigations

Receptor Agonism and Antagonism Studies

Serotonin (B10506) Receptor Interactions (e.g., 5-HT2A Receptor)

There are currently no published studies investigating the binding affinity or functional activity of 2-(1H-indol-3-yl)-2-thien-2-ylethanamine at the 5-HT2A receptor or any other serotonin receptor subtypes. While the broader class of indoleamines, such as tryptamines, are well-known for their interactions with serotonin receptors, the specific effects of the thien-2-yl substitution in this compound remain uncharacterized.

Transient Receptor Potential Melastatin 8 (TRPM8) Channel Modulation

Scientific literature lacks any data on the modulatory effects of this compound on the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The potential for this compound to act as either an agonist or antagonist of this cold-sensing ion channel has not been explored.

G Protein-Coupled Receptor (GPCR) Ligand Binding Characterization

No broad screening or specific binding assays have been reported for this compound against any panel of G Protein-Coupled Receptors (GPCRs). Its profile as a potential GPCR ligand is therefore unknown.

Enzyme Inhibition and Modulation Profiling

Heat Shock Protein 90 (Hsp90) Targeting Strategies

There is no evidence in the current scientific literature to suggest that this compound has been investigated as a potential inhibitor or modulator of Heat Shock Protein 90 (Hsp90).

Phosphodiesterase (PDE) Inhibition Research

Similarly, no research has been published detailing any investigation into the inhibitory activity of this compound against any of the phosphodiesterase (PDE) enzyme superfamilies.

Comprehensive Review of this compound: Current Research Status

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no available research data specifically detailing the pharmacological profile and biological activities of the chemical compound This compound within the scope of the requested topics.

The specific areas of investigation outlined for this article were:

Sirtuin (SIRT) Deacetylase Modulation

Histone Methyltransferase (SETD2) Inhibition in Disease Models

Coagulation Factor XIa (FXIa) Inhibition for Antithrombotic Development

Broad-Spectrum Biological Activity Assessment

Antimicrobial Efficacy (Antibacterial and Antifungal Activity)

Anticancer Potential and Antitumor Mechanisms

Anti-inflammatory and Antitubercular Investigations

Despite extensive searches, no studies were identified that have investigated the effects of this compound on SIRT deacetylases, SETD2 histone methyltransferase, or Coagulation Factor XIa. Furthermore, there is a lack of published findings on its potential antimicrobial, anticancer, anti-inflammatory, or antitubercular properties.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article with supporting data tables on this specific compound as per the requested outline. The scientific community has not yet published research exploring these particular biological activities for this compound.

Broad-Spectrum Biological Activity Assessment

Antihyperglycemic Effects and Metabolic Modulation

While various indole (B1671886) derivatives have been investigated for their potential in managing hyperglycemia and metabolic disorders, specific research on the antihyperglycemic effects of this compound is not extensively detailed in the current body of scientific literature. Studies on related compounds, such as 2-(1H-indol-3-yl)-N-phenylacetamide derivatives, have shown potential as α-amylase inhibitors, which is a mechanism relevant to controlling postprandial hyperglycemia. nih.gov However, direct evidence and dedicated studies to elucidate the specific role of this compound in glucose metabolism or its effects on metabolic pathways are not presently available.

Anti-HIV/AIDS Activity Evaluation

The indole nucleus is a structural component in some compounds evaluated for anti-HIV activity. Research has explored various indole derivatives, including 3-oxindole and 5-indole-1,3,4-oxadiazol-2-thiol derivatives, as potential inhibitors of HIV-1 replication, targeting mechanisms like Tat-mediated viral transcription. mdpi.comresearchgate.net For instance, certain derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene) amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulfonamide have demonstrated activity against HIV-1 and HIV-2 strains. nih.gov However, a thorough review of published studies indicates a lack of specific data on the evaluation of this compound for its efficacy against the human immunodeficiency virus (HIV).

Antithrombotic Efficacy Assessment

Investigations into the antithrombotic potential of specific indole-thiophene hybrids are an emerging area of interest. While some heterocyclic compounds are known to influence coagulation pathways, dedicated studies assessing the antithrombotic efficacy of this compound have not been reported in the available scientific literature. Therefore, its specific impact on platelet aggregation, coagulation factors, or fibrinolysis remains uncharacterized.

Anti-Biofilm Activity in Pathogenic Microorganisms

Biofilm formation by pathogenic microorganisms is a significant challenge in treating infections. Indole derivatives have been a focus of research for their ability to inhibit or disrupt biofilms. google.com Studies on compounds such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against biofilm formation in bacteria like Staphylococcus aureus and fungi like Candida albicans. nih.govmdpi.com Despite the recognized anti-biofilm potential of the broader indole class, specific experimental data on the activity of this compound against microbial biofilms is not found in the current scientific literature.

Neurochemical and Neuropharmacological Research

The structural similarity of the indole ring to the neurotransmitter serotonin suggests that indole-containing compounds may interact with the central nervous system. This section reviews the state of research into the neuropharmacological profile of this compound.

Modulation of Central Neurotransmitter Systems

Neurotransmitters are fundamental to brain function, and their dysregulation is implicated in numerous neurological disorders. mdpi.comnih.gov The indole core of this compound is analogous to the structure of tryptophan, the precursor to serotonin. This structural feature suggests a potential for interaction with serotonergic or other neurotransmitter systems. However, there is a notable absence of specific research in the scientific literature detailing the effects of this compound on the release, reuptake, or receptor binding of central neurotransmitters such as dopamine (B1211576), serotonin, or norepinephrine.

Investigations into Peripheral Neuropathy and Pain Management

Currently, there is a notable absence of specific research into the direct effects of this compound on peripheral neuropathy and pain management in the available scientific literature. While the broader classes of indole and thiophene (B33073) derivatives have been the subject of extensive pharmacological investigation for a variety of conditions, including anti-inflammatory and analgesic activities, specific studies focusing on this particular chemical entity for neuropathic pain are not presently documented.

The indole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous biologically active compounds. researchgate.netresearchgate.net Derivatives of indole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. researchgate.net Similarly, thiophene-containing compounds have attracted significant attention for their diverse biological activities, which include antibacterial, antifungal, and antitumor effects. researchgate.net The combination of these two heterocyclic systems in one molecule, as seen in this compound, suggests a potential for interesting pharmacological effects. However, without specific studies, any discussion on its role in pain management remains speculative.

Future research could explore the potential of this compound and its analogues in models of peripheral neuropathy. Such investigations would be necessary to determine if this compound exhibits any efficacy in alleviating neuropathic pain symptoms, such as allodynia or hyperalgesia. Detailed preclinical studies would be required to elucidate its mechanism of action and to establish a foundational pharmacological profile in the context of pain management.

Given the lack of direct research, no data tables on the efficacy or pharmacological parameters of this compound in peripheral neuropathy and pain management can be provided at this time.

Mechanism of Action Elucidation

Identification and Validation of Molecular Targets

Receptor Binding and Signaling Pathway Analysis

There is no published research detailing the binding affinities of 2-(1H-indol-3-yl)-2-thien-2-ylethanamine to any specific receptors. While the core structure, an indole-ethylamine derivative, is a common motif in compounds targeting neurotransmitter receptors, such as serotonin (B10506) (5-HT) or dopamine (B1211576) receptors, any such activity for this specific compound is purely speculative and not supported by experimental data. Studies on structurally related but distinct molecules, such as tryptamine (B22526), show affinity for various 5-HT receptors, but this cannot be directly extrapolated to the compound . researchgate.netnih.gov

Ligand-Receptor Interaction Dynamics and Binding Modes

Without confirmed molecular targets, there have been no molecular docking or structural biology studies (e.g., X-ray crystallography or NMR spectroscopy) to elucidate the binding modes of this compound. Such studies are contingent on first identifying a biological receptor or enzyme with which the compound interacts.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substitutions on the Indole (B1671886) Ring System

The indole ring is a critical pharmacophore, and substitutions at various positions can dramatically alter a compound's affinity and efficacy at biological targets, particularly serotonin (B10506) receptors. Drawing parallels from extensive research on tryptamine (B22526) derivatives, we can infer the likely impact of substitutions on the 2-(1H-indol-3-yl)-2-thien-2-ylethanamine scaffold. nih.gov

Substitutions are typically explored at the 4-, 5-, 6-, and 7-positions of the indole nucleus. Small, electron-withdrawing groups like fluorine or chlorine, or electron-donating groups such as methoxy (B1213986), are commonly investigated. For instance, the introduction of a methoxy group at the 5-position (5-MeO) is a well-known strategy in the design of serotonergic ligands, often enhancing affinity for the 5-HT2A receptor. researchgate.net Conversely, substitutions at the 4-position can sometimes lead to a decrease in activity, potentially due to steric hindrance. Current time information in CA.

The nitrogen atom of the indole ring (position 1) is another key site for modification. Alkylation at this position can influence metabolic stability and receptor interaction. nih.gov For example, adding a methyl or other small alkyl group might alter the electronic properties and conformation of the indole ring, thereby modulating its binding characteristics.

Table 1: Postulated Impact of Indole Ring Substitutions on Biological Activity

| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale based on Analogous Compounds |

| 4-Position | Hydroxy, Methoxy | Likely decrease | Potential for steric clash and disruption of key interactions. |

| 5-Position | Methoxy, Halogen | Potential increase | Can enhance binding affinity at serotonin receptors through electronic and hydrophobic interactions. researchgate.netnih.gov |

| 6-Position | Halogen | Variable | May improve selectivity for certain receptor subtypes. nih.gov |

| 7-Position | Halogen, Methyl | Potential increase | Can improve metabolic stability and affinity. cambridgemedchemconsulting.com |

| 1-Position (N1) | Methyl, Ethyl | Modulated activity | N-alkylation can alter metabolic pathways and receptor interaction profiles. nih.govresearchgate.net |

This table is generated based on inferred data from related tryptamine and indole derivatives and serves as a predictive model.

Influence of Substitutions on the Thiophene (B33073) Ring System

The thiophene ring, serving as a bioisostere of a phenyl ring, offers unique electronic and steric properties. Substitutions on the thiophene ring can fine-tune the molecule's interaction with its biological target. The positions available for substitution on the 2-thienyl moiety are 3', 4', and 5'.

Introducing small alkyl or halogen substituents can alter the electronic distribution and lipophilicity of the molecule. For example, a methyl group at the 5'-position might enhance hydrophobic interactions within a receptor's binding pocket. Halogenation, such as with chlorine or bromine, at various positions can also modulate binding affinity and selectivity, a common strategy in medicinal chemistry to probe electronic requirements for optimal binding. The synthesis of derivatives with substituted thiophene rings has been explored in related heterocyclic systems, indicating the chemical feasibility of such modifications. nih.gov

Table 2: Predicted Influence of Thiophene Ring Substitutions

| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |

| 3'-Position | Methyl, Chloro | Moderate change | May influence the relative orientation of the indole and thiophene rings. |

| 4'-Position | Bromo, Methoxy | Moderate change | Can alter electronic properties and potential for hydrogen bonding. |

| 5'-Position | Methyl, Chloro | Potential increase | May enhance hydrophobic interactions and binding affinity. mdpi.com |

This table is generated based on general principles of medicinal chemistry and serves as a predictive model.

Role of Modifications to the Ethanamine Linker and Amine Functionality

The ethanamine side chain is crucial for the pharmacological activity of many psychoactive compounds, as the primary amine often forms a key salt bridge interaction with an aspartate residue in the binding site of aminergic G-protein coupled receptors. nih.gov Modifications to this linker and the amine itself can have profound effects.

N-alkylation of the primary amine to a secondary or tertiary amine is a common modification. Mono- or di-methylation, for instance, often retains or even enhances activity at certain serotonin receptors, while larger alkyl groups (e.g., ethyl, propyl) can lead to a decrease in potency or a shift in selectivity. nih.gov This is exemplified in tryptamine derivatives where N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET) show distinct pharmacological profiles. researchgate.net

The length and constitution of the ethyl linker are also critical. Shortening, lengthening, or introducing rigidity to this two-carbon chain would likely be detrimental to activity, as it would alter the crucial distance and geometry between the aromatic systems and the basic amine.

Table 3: Predicted Effects of Ethanamine and Amine Modifications

| Modification | Example | Predicted Impact on Activity | Rationale based on Analogous Compounds |

| Primary Amine | -NH2 | Active | Forms key ionic bond in receptor binding sites. |

| Secondary Amine | -NHCH3, -NHC3H7 | Activity maintained or altered | Small alkyl groups may be tolerated, larger groups may decrease affinity. rsc.org |

| Tertiary Amine | -N(CH3)2, -N(C2H5)2 | Activity often maintained or enhanced | Can increase lipophilicity and alter receptor subtype selectivity. nih.gov |

| Linker Modification | α-methylation | Potential for increased duration | May confer resistance to metabolism by monoamine oxidase (MAO). |

This table is generated based on inferred data from related phenethylamine (B48288) and tryptamine derivatives and serves as a predictive model.

Stereochemical Influences on Biological Activity and Selectivity

The carbon atom to which both the indole and thiophene rings are attached is a chiral center. Therefore, this compound exists as a pair of enantiomers, (R) and (S). It is well-established in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral drugs. mdpi.com The two enantiomers of a compound can exhibit significantly different potencies, efficacies, and receptor selectivities. rsc.org

Often, one enantiomer is significantly more active than the other because it has the correct three-dimensional orientation to fit optimally into the chiral binding site of a receptor. For example, in a related class of compounds, the (R)-enantiomers of certain tetrahydro-3H-benz[e]indolamines were found to possess the highest potency for the 5-HT1A receptor. nih.gov It is therefore highly probable that the (R) and (S) enantiomers of this compound will display different pharmacological profiles. The synthesis and biological evaluation of the individual enantiomers are critical steps in the drug discovery process to identify the more active and potentially safer isomer. researchgate.net

Table 4: Predicted Stereochemical Influences on Activity

| Enantiomer | Predicted Biological Activity | Rationale |

| (S)-enantiomer | Potentially higher or lower activity | The specific three-dimensional arrangement of the indole, thiophene, and amine groups will determine the goodness of fit in a chiral receptor pocket. rsc.org |

| (R)-enantiomer | Potentially higher or lower activity | One enantiomer is likely to have a more favorable binding orientation than the other. nih.gov |

| Racemic Mixture | Activity will be a composite of both enantiomers | The overall effect will depend on the relative activities and concentrations of the (R) and (S) forms. |

This table is generated based on established principles of stereopharmacology and serves as a predictive model.

Application of Bioisosteric Replacements and Scaffold Hopping Methodologies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize drug-like properties, explore new chemical space, and circumvent patent limitations. nih.govnih.gov

In the context of this compound, the indole ring itself could be replaced with other bicyclic aromatic heterocycles such as azaindoles, benzofurans, or benzothiophenes. cambridgemedchemconsulting.com The introduction of a nitrogen atom into the indole's benzene (B151609) ring to create an azaindole, for example, can alter hydrogen bonding capabilities and improve metabolic stability. cambridgemedchemconsulting.com

Similarly, the thiophene ring can be replaced with other five-membered aromatic rings like a furan, pyrrole (B145914), or even a phenyl ring, although this would remove the unique properties of the sulfur-containing heterocycle. Scaffold hopping could involve more drastic changes, such as replacing the entire indolyl-thienyl core with a different scaffold that maintains a similar spatial arrangement of the key pharmacophoric features—the aromatic systems and the basic amine. nih.gov For instance, a constrained ring system could be used to mimic the preferred conformation of the parent molecule.

Table 5: Potential Bioisosteric Replacements and Scaffold Hopping Strategies

| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale for Modification |

| Indole | Azaindole, Benzofuran, Benzothiophene | To modulate electronic properties, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.comresearchgate.net |

| Thiophene | Furan, Pyrrole, Phenyl | To explore the impact of different heteroatoms and aromatic systems on activity and selectivity. |

| Ethanamine | Constrained piperidine (B6355638) or pyrrolidine (B122466) ring | To increase rigidity, potentially enhancing affinity and selectivity by locking the molecule in a bioactive conformation. |

This table is generated based on common practices in medicinal chemistry and serves as a predictive model.

Computational Chemistry and Cheminformatics in Research

Molecular Docking and Molecular Dynamics Simulations for Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more detailed understanding of the stability and dynamics of the ligand-protein interaction.

While specific molecular docking studies on 2-(1H-indol-3-yl)-2-thien-2-ylethanamine are not prominently documented, research on related indole (B1671886) and thiophene (B33073) derivatives highlights the utility of this approach. For instance, a study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, a compound with a similar indole group, utilized molecular docking to investigate its interaction with various protein targets. Current time information in CA. The docking simulations suggested moderate affinities to several proteins, indicating its potential as a scaffold for designing new chemical entities. Current time information in CA. Similarly, molecular docking of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, which contain a thiophene ring, was performed to assess their antithrombotic activity. The results indicated that modifications to the core structure influenced the binding affinity to the target protein.

These studies exemplify how molecular docking can be applied to predict the binding interactions of novel compounds. For this compound, this technique could be used to screen a library of potential protein targets to identify those with the highest binding affinity, thereby predicting its potential therapeutic applications.

Interactive Data Table: Molecular Docking Results for an Analogous Indole Derivative

| Target Protein | PDB Code | Binding Affinity (kcal/mol) | Interacting Residues |

| Lysosomal protective protein (LPP) | 4CIA | -8.0 | Not specified |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | 5Y2O | -8.5 | Not specified |

| Vascular endothelial growth factor receptor 2 (VEGFR2) | 4AGD | -7.6 | Not specified |

| Thromboxane (B8750289) A2 synthase (TXAS) | Homology Model | -8.1 | Not specified |

| Data derived from a study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid. Current time information in CA. |

Homology Modeling for Target Structure Determination

When the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to create a theoretical model. This method relies on the known structure of a homologous protein (a "template") to predict the structure of the target protein.

In the context of indole and thiophene derivatives, homology modeling has been instrumental. For example, in the study of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, the three-dimensional structure of thromboxane A2 synthase was not available. Current time information in CA. Therefore, a homology model was generated to facilitate molecular docking studies and predict the binding of the compound to this enzyme. Current time information in CA. This approach is critical when investigating novel biological targets for which structural data is limited. Should a novel protein target be considered for this compound, and its structure is unknown, homology modeling would be an essential first step in the computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for this compound has not been published, the principles of QSAR are broadly applicable to its structural class. For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their experimentally determined biological activities. This would allow for the identification of key structural features that enhance or diminish activity, thereby guiding the design of more potent derivatives.

In Silico Screening and Virtual Ligand Design Strategies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual ligand design involves the creation of novel molecules with desired properties within the binding site of a target.

The scaffold of this compound is a prime candidate for such strategies. By using its core structure as a starting point, virtual libraries of derivatives can be generated by adding various substituents to the indole or thiophene rings. These virtual compounds can then be screened against the binding site of a target protein using molecular docking. This approach allows for the rapid and cost-effective exploration of a vast chemical space to identify promising lead compounds for further development.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early stages of drug discovery to avoid late-stage failures. Computational tools can predict these properties based on the chemical structure of a molecule.

For compounds analogous to this compound, various ADME parameters can be predicted. For example, the SwissADME web tool was used to predict the pharmacokinetic properties of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid. Current time information in CA. Such predictions can provide estimates of properties like gastrointestinal absorption, bioavailability, and potential to cross the blood-brain barrier. While experimental validation is necessary, these in silico predictions are invaluable for prioritizing compounds with favorable drug-like properties.

Interactive Data Table: Predicted ADME Properties for a Structurally Related Compound

| Property | Predicted Value |

| Molecular Weight | 254.3 g/mol |

| LogP (octanol/water partition coefficient) | 2.5 |

| Water Solubility | Moderately soluble |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| Note: This data is hypothetical and for illustrative purposes, as specific ADME predictions for this compound are not available in the provided search results. |

Preclinical Development and Translational Research Pathways

In Vitro Efficacy and Selectivity Studies

No publicly available studies detailing the in vitro efficacy and selectivity of 2-(1H-indol-3-yl)-2-thien-2-ylethanamine against specific biological targets were identified. Such studies would typically involve assays to determine the compound's binding affinity, potency (e.g., IC₅₀ or EC₅₀ values), and selectivity for various receptors, enzymes, or ion channels.

In Vivo Efficacy Models and Pharmacodynamic Studies

There is no available information from in vivo studies in animal models to demonstrate the efficacy of this compound for any particular therapeutic indication. Pharmacodynamic studies, which would assess the biochemical and physiological effects of the compound on the body, have also not been published.

Toxicological Evaluation Methodologies and Safety Profiling

A critical step in preclinical development is the toxicological assessment. However, no data on the safety profile of this compound, including acute, sub-chronic, or chronic toxicity studies, genotoxicity, or carcinogenicity assessments, could be located in the public domain.

Biomarker Discovery and Validation for Therapeutic Monitoring

The discovery and validation of biomarkers are essential for monitoring the therapeutic effects and potential toxicity of a new chemical entity. There are no published studies related to the identification of biomarkers for this compound.

Considerations for Formulation and Delivery System Design

Information regarding the formulation and design of delivery systems for this compound is not available. This would typically include data on its physicochemical properties, such as solubility, stability, and permeability, which are crucial for developing an appropriate dosage form.

Emerging Applications and Future Research Directions

Advanced Material Science Applications, including Organic Semiconductors

The field of advanced materials, particularly organic semiconductors, presents a promising area for the application of indole (B1671886) and thiophene (B33073) derivatives. Thiophene-based compounds are well-regarded for their electronic properties and have been extensively used in the development of organic electronic materials. nbinno.com The incorporation of an indole nucleus, known for its hole-transporting capabilities, could further enhance these properties. The combined structure in 2-(1H-indol-3-yl)-2-thien-2-ylethanamine could lead to the development of novel organic semiconductors with tailored electronic and optoelectronic characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). nbinno.com

Table 1: Potential Applications in Advanced Material Science

| Application Area | Potential Role of this compound |

| Organic Semiconductors | Serve as a p-type or ambipolar semiconductor material. |

| Organic Light-Emitting Diodes (OLEDs) | Act as a host or emissive layer material. |

| Organic Photovoltaics (OPVs) | Function as a donor material in the active layer. |

| Organic Field-Effect Transistors (OFETs) | Utilize as the active channel material. |

Innovations in Agrochemical Development

Both indole and thiophene derivatives have been independently investigated for their roles in agrochemistry. researchgate.netacs.org Indole compounds have shown a range of biological activities, including functioning as plant growth regulators. nih.gov Thiophene derivatives are explored as active ingredients in pesticides, herbicides, and fungicides due to their tailored molecular structures that can target specific pests or weeds. nbinno.com The synergistic combination of these two moieties in this compound could lead to the development of novel agrochemicals with enhanced efficacy and potentially new modes of action. Research in this area could focus on its potential as a fungicide, insecticide, or plant growth promoter. acs.org

Development as Diagnostic Agents for Specific Biomarkers

Indole derivatives are known for their inherent fluorescence properties, making them valuable as fluorescent probes in biological and electrochemical sensing. mdpi.com They can be designed to detect specific ions or molecules. For instance, novel indole-based fluorescent probes have been developed for the detection of hypochlorite and cyanide in living systems. mdpi.com The presence of the thiophene ring in this compound could be used to modulate the photophysical properties, such as shifting the emission wavelength towards the near-infrared (NIR) region, which is advantageous for in vivo imaging. nih.gov This makes the compound a candidate for the development of "turn-on" fluorescent probes for the detection of specific biomarkers, offering high sensitivity and selectivity. nih.gov

Table 2: Potential Diagnostic Applications

| Diagnostic Technique | Potential Application of this compound |

| Fluorescence Spectroscopy | Development of fluorescent probes for specific analytes. |

| Bioimaging | Use in cellular and in vivo imaging for tracking biological processes. |

| Biosensors | Integration into biosensor platforms for the detection of biomarkers. |

Integration with Novel Drug Discovery Technologies and High-Throughput Screening

The structural motifs of indole and thiophene are present in numerous biologically active compounds and approved drugs. researchgate.netmdpi.com This history of success makes derivatives containing these rings attractive for drug discovery programs. The compound this compound could be a valuable addition to compound libraries for high-throughput screening (HTS) campaigns. Its unique chemical structure offers the potential for novel interactions with biological targets. Modern drug discovery technologies, such as DNA-encoded libraries and fragment-based screening, could be employed to identify proteins that bind to this compound, thereby uncovering new therapeutic targets and potential drug leads.

Addressing Research Challenges and Identifying Future Research Opportunities

The primary challenge in exploring the potential of this compound is the current lack of published research on its synthesis and properties. Therefore, the immediate future research opportunity lies in developing an efficient and scalable synthetic route to this compound. Once synthesized, a thorough characterization of its photophysical, electronic, and biological properties will be crucial.

Future research should then focus on:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict its electronic structure, molecular orbitals, and potential for charge transport, which would guide its application in material science.

Biological Screening: Conducting a broad range of biological assays to determine its activity profile, including antimicrobial, anticancer, and enzyme inhibition studies.

Derivatization: Synthesizing a library of derivatives by modifying the indole and thiophene rings to establish structure-activity relationships (SAR) and optimize its properties for specific applications.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(1H-indol-3-yl)-2-thien-2-ylethanamine?

The synthesis typically involves multi-step reactions, such as coupling indole and thiophene precursors via nucleophilic substitution or cross-coupling reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

- Temperature control : Reflux conditions (70–100°C) improve yield and reduce side products .

- Catalysts : Use of Pd-based catalysts or Brønsted acids (e.g., p-toluenesulfonic acid) for regioselective bond formation .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Basic: How can structural characterization of this compound be rigorously validated?

Combine multiple analytical techniques:

- NMR : H and C NMR confirm the presence of indole (δ 7.0–7.8 ppm) and thiophene (δ 6.5–7.2 ppm) moieties. H-C HMBC correlations verify connectivity between the ethanamine bridge and aromatic rings .

- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 271.0845) and fragmentation patterns .

- IR spectroscopy : N-H stretches (~3400 cm) and C-S bonds (~670 cm) confirm functional groups .

Advanced: What strategies are used to investigate its interactions with biological targets (e.g., serotonin receptors)?

- In vitro assays : Radioligand binding studies (e.g., H-5-HT displacement in HEK-293 cells expressing 5-HT receptors) quantify affinity (K) .

- Molecular docking : Computational models (AutoDock Vina) predict binding poses in receptor active sites, validated by mutagenesis studies .

- Functional assays : Measure intracellular Ca flux or cAMP modulation to assess agonist/antagonist activity .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize pharmacological profiles?

- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at indole C-5 or thiophene C-3 to enhance receptor selectivity .

- Scaffold hopping : Replace thiophene with furan or pyridine to evaluate electronic effects on binding .

- Pharmacokinetic screening : Assess metabolic stability (human liver microsomes) and blood-brain barrier penetration (PAMPA assay) .

Data Contradictions: How can conflicting reports about synthesis yields or biological activity be resolved?

- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, solvent purity) and validate biological assays with positive controls (e.g., ketanserin for 5-HT) .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Cross-lab validation : Collaborate with independent labs to replicate key findings .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Solubility : Poor aqueous solubility requires DMSO or cyclodextrin-based formulations for in vitro studies. LogP values (~2.5) predict moderate lipophilicity .

- Stability : Store at -20°C under argon to prevent oxidation. Monitor degradation via LC-MS over 72 hours in PBS (pH 7.4) .

Advanced: What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

- Acute toxicity : LD (oral, rat) data (if available) inform risk assessments; default to OSHA Category 3 precautions (H301) .

Advanced: How can computational modeling guide the design of derivatives with improved efficacy?

- QSAR models : Train algorithms on datasets of indole-thiophene derivatives to predict bioactivity .

- MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories (GROMACS) to prioritize stable binders .

- ADMET prediction : Use SwissADME or ADMETLab to forecast toxicity and metabolic pathways .

Basic: How does this compound compare to structurally related tryptamine derivatives in pharmacological studies?

- Receptor selectivity : Unlike tryptamine (5-HT affinity), the thiophene substitution in this compound enhances 5-HT/5-HT selectivity .

- Potency : EC values in functional assays (e.g., 10 nM vs. 100 nM for tryptamine) indicate higher efficacy .

- Metabolic stability : Methylation of the ethanamine chain reduces CYP450-mediated oxidation compared to unmodified tryptamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.